2-Chlor-3-(4-Methylpiperazin-1-YL)pyrazin

Übersicht

Beschreibung

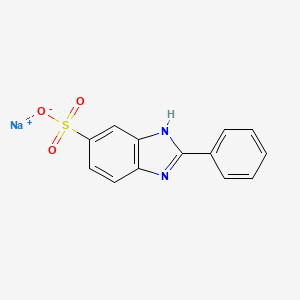

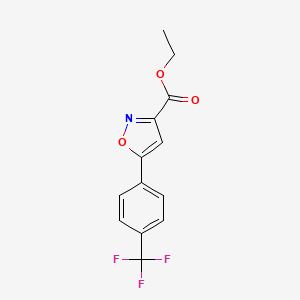

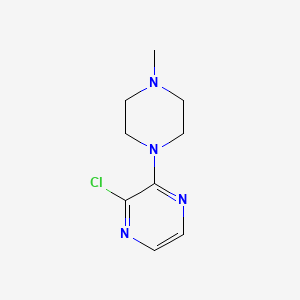

2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a pyrazine derivative with the chemical formula C9H13ClN4 . It has a molecular weight of 212.68 . It is commonly used in the pharmaceutical industry due to its diverse biological properties.

Synthesis Analysis

The synthesis of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine can be represented by the InChI code: 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Physical and Chemical Properties Analysis

2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a solid substance . Its molecular weight is 212.68 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

2-Chlor-3-(4-Methylpiperazin-1-YL)pyrazin: wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur dient als wichtiger Zwischenstoff bei der Entwicklung von Medikamenten gegen Erkrankungen des zentralen Nervensystems, da der Piperazinring für seine neurologische Aktivität bekannt ist .

Materialwissenschaft

In der Materialwissenschaft wird diese Verbindung zur Herstellung neuartiger organischer Gerüste untersucht. Der Pyrazinteil kann als Baustein für poröse Materialien dienen, die potenzielle Anwendungen in der Gasspeicherung, Trenntechnologien und Katalyse haben .

Chemische Synthese

Diese Chemikalie dient als Vorläufer bei der Synthese komplexer Moleküle. Seine Reaktivität mit verschiedenen Reagenzien ermöglicht die Konstruktion verschiedener heterocyclischer Verbindungen, die in der synthetischen Chemie wertvoll sind .

Chromatographie

Die einzigartigen Eigenschaften der Verbindung machen sie für die Verwendung als Standard in der chromatographischen Analyse geeignet. Sie hilft bei der Kalibrierung von Geräten und dient als Referenzverbindung für die Trennung von Gemischen in der analytischen Chemie .

Analytische Forschung

This compound: wird in der analytischen Forschung verwendet, um sensitive Nachweismethoden für verschiedene Substanzen zu entwickeln. Seine Stabilität und Reaktivität sind vorteilhaft bei der Entwicklung von Assays und Tests .

Umweltstudien

Forscher verwenden diese Verbindung in Umweltstudien, um das Verhalten stickstoffhaltiger Heterocyclen zu verstehen. Sie hilft bei der Bewertung der Umweltauswirkungen und Abbauwege ähnlicher Strukturen .

Entwicklung von Pflanzenschutzmitteln

In der Forschung über Pflanzenschutzmittel wird diese Verbindung auf ihre potenzielle Verwendung in der Schädlingsbekämpfung untersucht. Der Piperazinring findet sich häufig in Verbindungen mit insektiziden Eigenschaften .

Biochemische Forschung

Schließlich wird es in der biochemischen Forschung verwendet, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Der Pyrazinteil kann bestimmte natürliche Substrate imitieren und so zum Verständnis biochemischer Pfade beitragen .

Eigenschaften

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGVXLAHFBSFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621881 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-05-5 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.